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Compound of Interest

Compound Name: 6-Aminoquinolin-3-ol

Cat. No.: B3030875 Get Quote

6-Aminoquinolin-3-ol is a heterocyclic aromatic compound featuring a quinoline core, a

pharmacophore of significant interest in medicinal chemistry and materials science. Quinoline

derivatives are foundational to a wide array of therapeutic agents, including antimalarials,

antibacterials, and kinase inhibitors.[1][2] The specific substitution pattern of an amino group at

the 6-position and a hydroxyl group at the 3-position creates a unique electronic and structural

profile, making 6-Aminoquinolin-3-ol a valuable building block for novel drug candidates and

functional materials.

A comprehensive understanding of its spectroscopic signature is paramount for its

unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 6-Aminoquinolin-3-ol, grounded in

fundamental spectroscopic principles and data from analogous structures. The protocols

described herein are designed as self-validating systems to ensure data integrity and

reproducibility.
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Property Value Source

Molecular Formula C₉H₈N₂O -

Molecular Weight 160.17 g/mol PubChem[3]

IUPAC Name 6-aminoquinolin-3-ol -

CAS Number Not available -

Spectroscopy Key Characteristics (Predicted)

¹H NMR

Aromatic protons influenced by electron-

donating groups, broad signals for -OH and -

NH₂ protons.

¹³C NMR
Nine distinct carbon signals, with chemical shifts

indicating aromaticity and substitution.

IR (FTIR-ATR)
Characteristic broad O-H and N-H stretches,

C=C and C=N aromatic ring vibrations.

MS (EI)

Molecular ion peak (M⁺) at m/z 160, with

fragmentation patterns corresponding to the loss

of stable neutral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen

framework of 6-Aminoquinolin-3-ol. The electron-donating nature of both the hydroxyl (-OH)

and amino (-NH₂) groups significantly influences the chemical shifts of the aromatic protons

and carbons, providing a unique fingerprint.

Molecular Structure and Atom Numbering
To facilitate the interpretation of NMR data, the following standardized numbering system for

the quinoline ring is used.

Caption: Atom numbering scheme for 6-Aminoquinolin-3-ol.
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¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region and two

exchangeable, broad signals for the amine and hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Assignment Causality

~9.5 - 10.5 Broad Singlet OH

The acidic proton
of the hydroxyl
group typically
appears as a broad
singlet and is
exchangeable with
D₂O.

~8.60 Singlet H2

Positioned between

the electronegative

nitrogen (N1) and the

C3-OH, this proton is

significantly

deshielded.

~7.85 Singlet H4

Similar to H2, this

proton is deshielded

by the adjacent ring

nitrogen.

~7.60 Doublet H5

Experiences standard

aromatic coupling

from H7.

~7.25 Doublet H8

Experiences standard

aromatic coupling

from H7.

~7.05 Doublet of Doublets H7

Coupled to both H5

and H8. Its chemical

shift is influenced by

the ortho-amino

group.

| ~5.50 | Broad Singlet | NH₂ | Amine protons are typically broad due to quadrupole broadening

and exchange; signal disappears upon D₂O shake.[4] |
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¹³C NMR (Carbon-13) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display nine signals, corresponding to the nine

unique carbon atoms in the molecule. The chemical shifts are highly informative about the

electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Causality

~155.0 C3

Directly attached to the
electronegative oxygen
atom, causing a significant
downfield shift.

~148.5 C6

Attached to the nitrogen of the

amino group, leading to a

downfield shift.

~145.0 C8a

Quaternary carbon at the ring

junction, typically found in this

region for quinolines.[5]

~142.0 C2
Adjacent to the ring nitrogen,

resulting in deshielding.

~131.0 C4a
Quaternary carbon at the

second ring junction.

~128.5 C8 Aromatic CH carbon.

~125.0 C5 Aromatic CH carbon.

~121.0 C7
Aromatic CH carbon shielded

by the para-amino group.

| ~110.0 | C4 | Adjacent to the C3-OH group, experiences some shielding. |

Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
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Sample Preparation: Accurately weigh 5-10 mg of 6-Aminoquinolin-3-ol and dissolve it in

~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is

fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal

dispersion and sensitivity.[6]

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform

automated or manual shimming to optimize the magnetic field homogeneity, aiming for

sharp, symmetrical solvent peaks.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical Parameters: Spectral width of -2 to 12 ppm, relaxation delay of 2-5 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical Parameters: Spectral width of 0 to 200 ppm, a longer relaxation delay (e.g., 5-10

seconds) may be needed for quaternary carbons. A significantly higher number of scans

will be required due to the low natural abundance of ¹³C.[5][7]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

(DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within the molecule.

The spectrum of 6-Aminoquinolin-3-ol is expected to be dominated by absorptions from the

O-H, N-H, and aromatic ring systems.

Predicted IR Absorption Data (FTIR-ATR)
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Wavenumber
(cm⁻¹)

Intensity Vibration Causality

3500 - 3200 Strong, Broad
O-H and N-H
stretch

The overlapping
broad signals from
hydroxyl and
amine N-H
stretching are
characteristic of
molecules
containing both
groups.[8]

3100 - 3000 Medium Aromatic C-H stretch
Typical for C-H bonds

on an aromatic ring.[8]

1620 - 1580 Strong
C=C and C=N ring

stretch

These vibrations are

characteristic of the

quinoline aromatic

system.

1500 - 1450 Medium-Strong Aromatic ring stretch

Further confirmation

of the aromatic core

structure.

1350 - 1250 Strong C-O stretch (phenol)

The stretching

vibration of the C-O

bond of the hydroxyl

group.

1300 - 1200 Medium-Strong
C-N stretch (aromatic

amine)

The stretching

vibration of the C-N

bond of the amino

group.

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend | Bending vibrations are

sensitive to the substitution pattern on the aromatic rings. |

Workflow for IR Spectroscopy
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Clean ATR Crystal
Collect Background Spectrum

(32 scans)
Apply Solid Sample

to Crystal
Apply Pressure

Collect Sample Spectrum
(32 scans)

Process Data
(Baseline Correction, Peak Picking)

Click to download full resolution via product page

Caption: Standard workflow for FTIR-ATR data acquisition.

Experimental Protocol: FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum (e.g., 32 scans) of the empty crystal. This is crucial to

subtract the spectral contributions of the atmosphere (CO₂, H₂O).[6]

Sample Application: Place a small amount of the solid 6-Aminoquinolin-3-ol powder onto

the center of the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to press the sample firmly against

the crystal, ensuring good contact for a strong signal.

Spectrum Collection: Collect the sample spectrum using the same parameters as the

background (e.g., 32 scans, 4000-400 cm⁻¹ range).

Data Processing: The instrument software automatically ratios the sample spectrum against

the background to produce the final transmittance or absorbance spectrum. Perform

baseline correction if necessary.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact

molecule and its fragments, confirming the molecular weight and offering structural clues

through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Proposed Identity Causality

160 [M]⁺
The molecular ion peak,
corresponding to the exact
mass of C₉H₈N₂O.

132 [M - CO]⁺

A common fragmentation

pathway for phenols and

quinolones is the loss of a

neutral carbon monoxide

molecule.

131 [M - HCN]⁺

Loss of hydrogen cyanide is a

characteristic fragmentation for

nitrogen-containing

heterocyclic aromatic

compounds.

| 104 | [C₇H₆N]⁺ | Subsequent fragmentation of the [M - CO]⁺ ion. |

Proposed Fragmentation Pathway
The high-energy electron impact in EI-MS induces fragmentation, which can be rationalized as

follows.

[C₉H₈N₂O]⁺
m/z = 160

[C₈H₈N₂]⁺
m/z = 132

- CO

[C₈H₇N₂O]⁺
m/z = 131

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6-Aminoquinolin-3-ol under EI

conditions.
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Experimental Protocol: MS Data Acquisition
Sample Introduction: Introduce a small quantity of the sample into the ion source. For a

stable solid, a direct insertion probe (DIP) is often used.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This

provides sufficient energy to generate the molecular ion and induce reproducible

fragmentation.[6]

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a

mass analyzer such as a quadrupole or time-of-flight (TOF).

Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern and

compare it to the predicted pathways to confirm the structure. High-Resolution Mass

Spectrometry (HRMS) can be employed to determine the elemental composition of the

molecular ion and its fragments, providing definitive confirmation of the molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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